But-3-yn-2-amine
Overview
Description
But-3-yn-2-amine is an organic compound with the molecular formula C4H7N It is a member of the propargylic amines, characterized by the presence of both an alkyne and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: But-3-yn-2-amine can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with ammonia or an amine under basic conditions. Another method includes the reduction of propargyl azide using a suitable reducing agent such as lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of propargyl azide or the amination of propargyl halides. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the alkyne carbon, leading to various substituted derivatives.
Addition: The alkyne group can participate in addition reactions, such as hydroamination or hydrosilylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Addition: Catalysts such as palladium or platinum complexes.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Saturated amines.
Substitution: Substituted propargylic amines.
Addition: Various addition products depending on the specific reaction.
Scientific Research Applications
But-3-yn-2-amine is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of heterocycles and complex molecules.
Biology: The compound is used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including monoamine oxidase inhibitors used in the treatment of neurological disorders.
Industry: this compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of But-3-yn-2-amine involves its reactivity with various biological targets. The alkyne group can undergo cycloaddition reactions with biomolecules, while the amine group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
But-3-yn-1-amine: Similar structure but with the amine group at a different position.
Propargylamine: A simpler structure with only one carbon between the alkyne and amine groups.
But-2-yn-1-amine: Another positional isomer with different reactivity.
Uniqueness: But-3-yn-2-amine is unique due to its specific positioning of the amine and alkyne groups, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance.
Properties
IUPAC Name |
but-3-yn-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c1-3-4(2)5/h1,4H,5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRMYOZQUCUWFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437800 | |
Record name | But-3-yn-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30389-17-4 | |
Record name | But-3-yn-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does But-3-yn-2-amine play in the alkynylation reaction described in the paper?
A: this compound acts as the alkynylating agent in the reaction. [] This means it provides the alkyne group (C≡C) that is transferred to the nitrone substrate during the reaction. The chiral Zinc(II)-complex acts as a catalyst, facilitating the reaction and influencing the stereoselectivity of the product formation.
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